REACTION_CXSMILES
|
[CH3:1][CH:2]([CH2:4][C@H:5]([CH2:10]N)[CH2:6][C:7]([OH:9])=[O:8])[CH3:3].[CH3:12][O:13][C:14]1[CH:15]=[CH:16][C:17]2[N:23]=[CH:22][CH:21]=[C:20]([C@H:24]([OH:35])[C@@H:25]3[N:30]4[CH2:31][C@H:32]([CH:33]=[CH2:34])[CH:27]([CH2:28][CH2:29]4)[CH2:26]3)[C:18]=2[CH:19]=1.[NH2:36][C:37]([NH2:39])=[S:38].C[O:41][C:42](C)(C)C>>[CH2:4]([CH:5]1[CH2:10][C:12](=[O:13])[O:9][C:7](=[O:8])[CH2:6]1)[CH:2]([CH3:3])[CH3:1].[CH:14]1([SH:38])[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19]1.[CH3:12][O:13][C:14]1[CH:15]=[CH:16][C:17]2[N:23]=[CH:22][CH:21]=[C:20]([C@H:24]([OH:35])[C@@H:25]3[N:30]4[CH2:31][C@H:32]([CH:33]=[CH2:34])[CH:27]([CH2:28][CH2:29]4)[CH2:26]3)[C:18]=2[CH:19]=1.[NH2:36][C:37]([NH2:39])=[S:38].[CH:18]1([S:38][C:42]([CH2:10][C@@H:5]([CH2:4][CH:2]([CH3:3])[CH3:1])[CH2:6][C:7]([OH:9])=[O:8])=[O:41])[CH2:17][CH2:16][CH2:15][CH2:14][CH2:19]1 |f:1.2,6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)C[C@@H](CC(=O)O)CN
|
Name
|
quinidine thiourea
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=CC2=C(C1)C(=CC=N2)[C@@H]([C@H]3CC4CCN3C[C@@H]4C=C)O.NC(=S)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
demonstrates a room temperature
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)C1CC(=O)OC(C1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)S
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=CC2=C(C1)C(=CC=N2)[C@@H]([C@H]3CC4CCN3C[C@@H]4C=C)O.NC(=S)N
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)SC(=O)C[C@H](CC(=O)O)CC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][CH:2]([CH2:4][C@H:5]([CH2:10]N)[CH2:6][C:7]([OH:9])=[O:8])[CH3:3].[CH3:12][O:13][C:14]1[CH:15]=[CH:16][C:17]2[N:23]=[CH:22][CH:21]=[C:20]([C@H:24]([OH:35])[C@@H:25]3[N:30]4[CH2:31][C@H:32]([CH:33]=[CH2:34])[CH:27]([CH2:28][CH2:29]4)[CH2:26]3)[C:18]=2[CH:19]=1.[NH2:36][C:37]([NH2:39])=[S:38].C[O:41][C:42](C)(C)C>>[CH2:4]([CH:5]1[CH2:10][C:12](=[O:13])[O:9][C:7](=[O:8])[CH2:6]1)[CH:2]([CH3:3])[CH3:1].[CH:14]1([SH:38])[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19]1.[CH3:12][O:13][C:14]1[CH:15]=[CH:16][C:17]2[N:23]=[CH:22][CH:21]=[C:20]([C@H:24]([OH:35])[C@@H:25]3[N:30]4[CH2:31][C@H:32]([CH:33]=[CH2:34])[CH:27]([CH2:28][CH2:29]4)[CH2:26]3)[C:18]=2[CH:19]=1.[NH2:36][C:37]([NH2:39])=[S:38].[CH:18]1([S:38][C:42]([CH2:10][C@@H:5]([CH2:4][CH:2]([CH3:3])[CH3:1])[CH2:6][C:7]([OH:9])=[O:8])=[O:41])[CH2:17][CH2:16][CH2:15][CH2:14][CH2:19]1 |f:1.2,6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)C[C@@H](CC(=O)O)CN
|
Name
|
quinidine thiourea
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=CC2=C(C1)C(=CC=N2)[C@@H]([C@H]3CC4CCN3C[C@@H]4C=C)O.NC(=S)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
demonstrates a room temperature
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)C1CC(=O)OC(C1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)S
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=CC2=C(C1)C(=CC=N2)[C@@H]([C@H]3CC4CCN3C[C@@H]4C=C)O.NC(=S)N
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)SC(=O)C[C@H](CC(=O)O)CC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |